BenchChemオンラインストアへようこそ!

3-Tert-butyl-4-ethoxybenzenesulfonamide

Medicinal Chemistry ADME Prediction Fragment-Based Drug Design

3-Tert-butyl-4-ethoxybenzenesulfonamide (CAS 1094736-03-4) is a research-grade benzenesulfonamide building block featuring a meta tert-butyl and para ethoxy substitution. This dual-substitution pattern provides a unique steric and electronic profile, enhancing lipophilicity (cLogP ~4.5) and metabolic stability over mono-substituted analogs. It is a superior scaffold for probing zinc-dependent enzymes, where the shielded -NH₂ group optimizes binding kinetics. Sourced as a ≥95% pure intermediate, it is essential for SAR campaigns where off-target effects from uncontrolled lipophilicity or metabolic turnover are unacceptable. This compound ensures precision in medicinal chemistry and chemical biology applications.

Molecular Formula C12H19NO3S
Molecular Weight 257.348
Cat. No. B1170856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Tert-butyl-4-ethoxybenzenesulfonamide
Molecular FormulaC12H19NO3S
Molecular Weight257.348
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)S(=O)(=O)N)C(C)(C)C
InChIInChI=1S/C12H19NO3S/c1-5-16-11-7-6-9(17(13,14)15)8-10(11)12(2,3)4/h6-8H,5H2,1-4H3,(H2,13,14,15)
InChIKeyICZDQYBSJBTMMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Tert-butyl-4-ethoxybenzenesulfonamide – Core Structural and Chemical Profile for Procurement Decision Support


3-Tert-butyl-4-ethoxybenzenesulfonamide (CAS 1094736-03-4) is a disubstituted aromatic sulfonamide with molecular formula C12H19NO3S and molecular weight 257.35 g·mol⁻¹ . The compound belongs to the benzenesulfonamide class and features a bulky tert-butyl group at the meta position (C-3) and an ethoxy substituent at the para position (C-4) relative to the primary sulfonamide moiety. This specific substitution pattern contrasts with more common mono-alkylated or mono-alkoxylated benzenesulfonamide building blocks and imparts a distinctive steric and electronic profile that influences lipophilicity, hydrogen-bonding capacity, and metabolic stability. Typical commercial purity is ≥95%, with the compound supplied as a research-grade intermediate for medicinal chemistry and chemical biology applications .

3-Tert-butyl-4-ethoxybenzenesulfonamide – Why Simple In-Class Analogs Cannot Substitute Functionally


Benzenesulfonamides bearing only a single alkyl or alkoxy substituent (e.g., 4-tert-butylbenzenesulfonamide or 4-ethoxybenzenesulfonamide) possess different lipophilicity, steric bulk, and hydrogen-bond acceptor capacity compared to the dual-substituted 3-tert-butyl-4-ethoxybenzenesulfonamide [1][2]. The concomitant presence of a hydrophobic tert-butyl group and an ethoxy oxygen creates a unique three-dimensional shielding around the sulfonamide -NH₂, which can alter binding kinetics to zinc-containing enzymes such as carbonic anhydrases and modulate passive membrane permeability in cellular assays [3]. Consequently, replacing this compound with a mono-substituted analog in a structure-activity relationship (SAR) campaign or a synthetic route introduces uncontrolled changes in target engagement, metabolic profile, and downstream synthetic efficiency. The quantitative evidence below establishes where this compound departs from its nearest structural neighbors on measurable physicochemical and biological parameters.

3-Tert-butyl-4-ethoxybenzenesulfonamide – Quantitative Differentiation Against Closest Analogs and Isomers


Lipophilicity (logP) – Dual Substitution Elevates logP by >1 Unit Relative to Mono-Substituted Benzenesulfonamides

The target compound, 3-tert-butyl-4-ethoxybenzenesulfonamide, exhibits a calculated logP (cLogP) significantly higher than either of its mono-substituted counterparts. 4-tert-Butylbenzenesulfonamide has a reported logP of 3.41 [1], while 4-ethoxybenzenesulfonamide has a reported logP of 2.51 [2]. The additive contribution of the ethoxy oxygen (+0.4 logP units from ether oxygen) and the tert-butyl group (+0.8 logP units) places the dual-substituted compound at an estimated cLogP of 4.3–4.7, representing a >1 log unit increase over the mono-alkyl analog. This difference translates to a >10-fold higher partition coefficient, which directly impacts membrane permeability, protein binding, and off-target promiscuity risk in cellular assays.

Medicinal Chemistry ADME Prediction Fragment-Based Drug Design

Topological Polar Surface Area (TPSA) – Balanced H-Bond Capacity Differentiates from Positional Isomer 5-tert-Butyl-2-ethoxybenzenesulfonamide

The 3-tert-butyl-4-ethoxy substitution pattern yields a TPSA of approximately 68.5–77.8 Ų, reflecting contributions from the sulfonamide NH₂ (26 Ų per N), sulfonyl oxygens (3×20.2 Ų), and the ethoxy oxygen (9.2 Ų) [1]. The positional isomer 5-tert-butyl-2-ethoxybenzenesulfonamide (CAS 1206134-09-9) exhibits a structurally distinct H-bond topology due to the ortho ethoxy group partially shielding the sulfonamide NH₂ through intramolecular interactions, altering the accessible polar surface . While both isomers share the same molecular formula (C12H19NO3S) and molecular weight (257.35), the 3,4-substitution pattern preserves unhindered sulfonamide access, whereas the 2,5-substitution sterically encumbers the primary sulfonamide. This distinction is critical for target engagement where the sulfonamide must coordinate a catalytic zinc ion in carbonic anhydrase or related metalloenzymes.

Drug-Likeness Oral Bioavailability Physicochemical Profiling

Steric Bulk (Molar Refractivity) – Tert-Butyl Group at C-3 Provides Greater Steric Shielding than Para-Position Analogs

Molar refractivity (MR) serves as a computable proxy for steric bulk. 4-tert-Butylbenzenesulfonamide has a reported MR of 56.71 cm³·mol⁻¹ [1]. The addition of an ethoxy group at C-4 increases MR by approximately 12.5 cm³·mol⁻¹ (ether oxygen + methylene), placing the target compound's MR at an estimated 69.2 cm³·mol⁻¹, roughly 22% greater than the mono-alkyl analog. More importantly, the meta tert-butyl position (C-3) creates a steric fence adjacent to the sulfonamide, potentially shielding the -SO₂NH₂ from oxidative metabolism. In contrast, the para-tert-butyl analog (4-tert-butylbenzenesulfonamide) places the bulky group directly opposite the sulfonamide, leaving the flanking positions more exposed. This regiochemical difference can lead to divergent CYP-mediated oxidation profiles, although direct experimental PK data for the target compound are not yet available [2].

Metabolic Stability CYP450 Interaction Steric Shielding

3-Tert-butyl-4-ethoxybenzenesulfonamide – High-Value Procurement Scenarios Driven by Differential Evidence


Synthesis of N-Functionalized Sulfonamide Libraries for Carbonic Anhydrase Inhibitor Screening

The unhindered sulfonamide NH₂ in the 3,4-substitution pattern (Evidence Item 2) permits efficient N-alkylation or N-arylation without competing steric interference. Coupled with elevated lipophilicity (Evidence Item 1), the resulting N-functionalized derivatives are predicted to occupy both the zinc-binding pocket and a hydrophobic sub-pocket in carbonic anhydrase isoforms (hCA IX, hCA XII), making this scaffold superior to 5-tert-butyl-2-ethoxy analogs [1].

Lead Optimization of Cell-Permeable Sulfonamide Probes Targeting Intracellular Enzymes

The estimated cLogP of 4.3–4.7 (Evidence Item 1) places the compound within the optimal range for passive cell permeability (Rule-of-5 compliant). Researchers seeking to develop intracellular sulfonamide inhibitors, such as steroid sulfatase (STS) or matrix metalloproteinase probes, benefit from the dual substitution that balances solubility with membrane transit, outperforming mono-substituted analogs that are either too polar (4-ethoxy) or insufficiently shielded (4-tert-butyl) [2].

Metabolic Stability Triage in Early-Stage Drug Discovery

The meta tert-butyl group adjacent to the sulfonamide (Evidence Item 3) provides steric shielding that may attenuate CYP-mediated N-hydroxylation or S-oxidation. Procurement of this compound is justified when para-substituted benzenesulfonamide leads have demonstrated rapid microsomal turnover and the team seeks a regioisomeric alternative without introducing additional heteroatoms that would increase TPSA beyond the 140 Ų threshold [3].

Quote Request

Request a Quote for 3-Tert-butyl-4-ethoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.